N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine is a complex organic compound that belongs to the class of azabicyclo compounds. It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with appropriate phenyl and chlorophenyl derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom in the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .
Scientific Research Applications
N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A structurally related compound used in similar applications.
N-(1®-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine: Another derivative with distinct stereochemistry and biological activities .
Uniqueness
N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine stands out due to its unique combination of a chlorophenyl group and a bicyclic structure, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C21H25ClN2 |
---|---|
Molecular Weight |
340.9 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-2-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C21H25ClN2/c22-19-8-6-17(7-9-19)20(14-16-4-2-1-3-5-16)23-21-15-24-12-10-18(21)11-13-24/h1-9,18,20-21,23H,10-15H2 |
InChI Key |
MQPKSHNJHJHMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NC(CC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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